2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with dimethyl groups and an acetamide moiety linked to an oxadiazole ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Cyclohexyl Ring Substitution: The cyclohexyl ring with dimethyl groups can be prepared via alkylation reactions using appropriate alkyl halides and cyclohexane derivatives.
Coupling Reaction: The final step involves coupling the oxadiazole ring with the cyclohexyl acetamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the compound, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexyl and acetamide moieties may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylcyclohexyl methyl acetate: Similar cyclohexyl structure but different functional groups.
Methyl (2,2-dimethylcyclohexyl) ketone: Shares the dimethylcyclohexyl moiety but has a ketone group instead of an acetamide.
Cyclohexanemethanol, 2,4-dimethyl-, acetate: Another compound with a similar cyclohexyl ring but different substituents.
Uniqueness
2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its combination of the oxadiazole ring and the cyclohexyl acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-10(14-17-11(2)18-20-14)16-13(19)9-12-5-7-15(3,4)8-6-12/h10,12H,5-9H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSTWCLNJZPVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC(=O)CC2CCC(CC2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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